2-Chloro-6-methylamino-benzoic acid
Overview
Description
2-Chloro-6-methylamino-benzoic acid is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the second position and a methylamino group at the sixth position.
Mechanism of Action
Target of Action
Benzoic acid derivatives are known to interact with various enzymes and receptors in the body .
Mode of Action
For instance, they can undergo Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of electrophilic organic groups and transmetalation of nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Benzoic acid derivatives are known to be involved in various biochemical pathways, including those involving free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
It’s known that benzoic acid derivatives are generally well-absorbed and can be metabolized in the liver
Result of Action
The compound’s participation in various chemical reactions suggests that it may influence the formation of carbon–carbon bonds and potentially affect the structure and function of target molecules .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the compound’s reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methylamino-benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-chloro-6-nitrobenzoic acid with methylamine. The nitro group is reduced to an amino group, followed by methylation to introduce the methylamino group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving catalytic hydrogenation and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methylamino-benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The methylamino group can be oxidized under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Substitution: Formation of various substituted benzoic acids.
Reduction: Conversion to 2-chloro-6-amino-benzoic acid.
Oxidation: Formation of corresponding N-oxides or other oxidized derivatives.
Scientific Research Applications
2-Chloro-6-methylamino-benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-amino-benzoic acid: Similar structure but lacks the methyl group.
2-Chloro-6-methyl-benzoic acid: Similar structure but lacks the amino group.
6-Chloro-2-methylbenzoic acid: Similar structure but with different substitution pattern.
Uniqueness
2-Chloro-6-methylamino-benzoic acid is unique due to the presence of both chlorine and methylamino groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-chloro-6-(methylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-10-6-4-2-3-5(9)7(6)8(11)12/h2-4,10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDOXYQDGNOMOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101278142 | |
Record name | Benzoic acid, 2-chloro-6-(methylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101278142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64460-50-0 | |
Record name | Benzoic acid, 2-chloro-6-(methylamino)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64460-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-chloro-6-(methylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101278142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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